molecular formula C14H14O4S2Zn B1581080 Benzenesulfinic acid, 4-methyl-, zinc salt CAS No. 24345-02-6

Benzenesulfinic acid, 4-methyl-, zinc salt

Cat. No.: B1581080
CAS No.: 24345-02-6
M. Wt: 375.8 g/mol
InChI Key: KHYUFILZGMOXBR-UHFFFAOYSA-L
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Description

“Benzenesulfinic acid, 4-methyl-, zinc salt” is a chemical compound. It is a salt formed from the reaction of benzenesulfinic acid and zinc . Benzenesulfinic acid is an organosulfur compound . It is often stored in the form of alkali metal salts .


Synthesis Analysis

Benzenesulfinic acid can be synthesized from the reaction of organic halides and sodium benzenesulfinate using higher alcohols or diols as solvents . It can also be used in the synthesis of aryl sulfones via copper-catalyzed cross-coupling with boronic acids, and vinyl sulfones via reaction with vicinal dibromides .


Chemical Reactions Analysis

Benzenesulfinic acid sodium salt undergoes several reactions. When treated with alkynylselenonium salts, it yields (Z)-β-alkoxyvinylsulfones . It also undergoes rhodium-catalyzed desulfinative coupling with aldehydes to yield ketones .

Scientific Research Applications

Photodynamic Therapy Applications

  • Photodynamic Therapy for Cancer Treatment : A study by Pişkin et al. (2020) discusses a zinc phthalocyanine derivative substituted with benzenesulfonamide groups. This compound exhibits good fluorescence properties, high singlet oxygen quantum yield, and appropriate photodegradation quantum yield. These features make it a potential Type II photosensitizer for cancer treatment in photodynamic therapy (Pişkin, Canpolat, & Öztürk, 2020).

Photophysical and Photochemical Properties

  • Photoluminescence and Molecular Structures : In a study on metal-organic polymers, Chen et al. (2003) found that a zinc-based metal-organic polymer exhibits strong photoluminescence at room temperature. This property is important for applications in lighting and display technologies (Chen, Wang, Chen, Yue, Yuan, Chen, & Wang, 2003).

Electro-organic Synthesis

  • Electro-organic Synthesis of Sulfone Derivatives : Nematollahi and Rahchamani (2002) investigated the electrochemical synthesis of sulfone derivatives in the presence of benzenesulfinic acid. This research contributes to the field of electro-organic synthesis, particularly in synthesizing sulfone derivatives with potential industrial applications (Nematollahi & Rahchamani, 2002).

Photocatalyst Application

  • Photocatalysis in Environmental Applications : Salavati‐Niasari et al. (2016) synthesized ZnTiO3 ceramics using a sol-gel method, where benzene-1,3,5-tricarboxylic acid acted as a chelating agent. This research demonstrates the application of such materials in environmental photocatalysis, such as the degradation of pollutants (Salavati‐Niasari, Soofivand, Sobhani-Nasab, Shakouri-Arani, Faal, & Bagheri, 2016).

Nonlinear Optics

  • Applications in Nonlinear Optics : Research by Anwar et al. (2000) on 4-amino-1-methylpyridinium benzenesulfonate salts, prepared through reactions with methyl benzenesulfonates, highlights their potential applications in nonlinear optics due to their noncentrosymmetric structures (Anwar, Okada, Oikawa, & Nakanishi, 2000).

Sulfonation Catalysis

  • Catalysis in Sulfonation Reactions : A study by Laidlaw et al. (2002) on the sulfonylation of substituted benzenes using Zn-exchanged zeolites showed that these materials could catalyze sulfonylation reactions effectively. This research contributes to the field of catalysis and organic synthesis (Laidlaw, Bethell, Brown, Watson, Willock, & Hutchings, 2002).

Energy Storage

  • Aqueous Zinc-Ion Batteries : Du et al. (2023) reported on a new zinc salt design for aqueous zinc-ion batteries (ZIBs). This innovation aims to address the chemical and electrochemical degradations related to electrolytes in ZIBs, thus enhancing their cycle life and performance (Du, Dong, Li, Zhao, Qi, Kan, Suo, Qie, Li, & Huang, 2023).

Safety and Hazards

The safety data sheet for benzenesulfinic acid indicates that it is hazardous. It is harmful if swallowed and causes severe skin burns and eye damage . Personal protective equipment, including a dust mask type N95 (US), eyeshields, and gloves, should be used when handling this chemical .

Properties

IUPAC Name

zinc;4-methylbenzenesulfinate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2C7H8O2S.Zn/c2*1-6-2-4-7(5-3-6)10(8)9;/h2*2-5H,1H3,(H,8,9);/q;;+2/p-2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KHYUFILZGMOXBR-UHFFFAOYSA-L
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)[O-].CC1=CC=C(C=C1)S(=O)[O-].[Zn+2]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14O4S2Zn
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

536-57-2 (Parent)
Record name Zinc bis(p-toluenesulphinate)
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024345026
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID2066981
Record name Benzenesulfinic acid, 4-methyl-, zinc salt
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID2066981
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

375.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

24345-02-6
Record name Zinc bis(p-toluenesulphinate)
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024345026
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzenesulfinic acid, 4-methyl-, zinc salt (2:1)
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Benzenesulfinic acid, 4-methyl-, zinc salt
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID2066981
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Zinc bis[p-toluenesulphinate]
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.041.968
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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